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Introduction

TG693 has emerged as a promising small molecule inhibitor with significant therapeutic
potential, primarily investigated for its role in modulating pre-mRNA splicing. This technical
guide provides a comprehensive overview of the cellular targets of TG693, its mechanism of
action, and detailed protocols for key experimental procedures to facilitate further research and
development.

Primary Cellular Target and Mechanism of Action

The principal cellular target of TG693 is CDC2-like kinase 1 (CLK1), a dual-specificity kinase
that plays a crucial role in the regulation of pre-mRNA splicing. TG693 acts as a potent and
selective ATP-competitive inhibitor of CLK1.

The mechanism of action of TG693 centers on its ability to modulate the phosphorylation state
of serine/arginine-rich (SR) proteins, which are key splicing factors. By inhibiting CLK1, TG693
prevents the phosphorylation of SR proteins, such as SRSF4 and SRSF6. This alteration in
phosphorylation status affects the assembly of the spliceosome on pre-mRNA, leading to
changes in splicing patterns, including the skipping of specific exons. This targeted modulation
of splicing is the basis for its therapeutic application in diseases like Duchenne muscular
dystrophy (DMD), where it can promote the skipping of mutated exons to restore the reading
frame and produce a functional protein.
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Quantitative Data Summary

The following tables summarize the key quantitative data reported for TG693.

Table 1: In Vitro Kinase Inhibition

Parameter Value Description

The half-maximal inhibitory

concentration of TG693

CLK1 IC50 112.6 nM , _
against recombinant CLK1,
indicating its potency.
TG693 binds to the ATP-

] o B binding pocket of CLK1,

Mechanism of Inhibition ATP-competitive ] )
competing with the
endogenous ATP.

Table 2: Kinase Selectivity Profile

Kinase Target % Inhibition at 1 pM TG693

CLK1 >90%

Haspin >90%

DYRK1A ~50-70%

Other 310 kinases <50%

Data from a screening panel of 313 kinases.

Table 3: In Vivo Pharmacokinetics in Mice
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Serum
Compound Administration Dose Concentration (at
6h)
TG693 Subcutaneous 30 mg/kg ~13 uM
TG003 Subcutaneous 30 mg/kg Trace amounts

Detailed Experimental Protocols
In Vitro CLK1 Kinase Inhibition Assay

This protocol describes how to measure the inhibitory activity of TG693 on CLK1 using a
synthetic peptide substrate.

Materials:
e Recombinant human CLK1 enzyme
o Synthetic peptide substrate (e.g., based on the RS domain of SRSF1)
e TG693
o ATP
» Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM DTT)
o ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
o 384-well plates
Procedure:
e Prepare Reagents:
o Dilute recombinant CLK1 to the desired concentration in kinase assay buffer.

o Prepare a stock solution of the synthetic peptide substrate in kinase assay buffer.
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o Prepare a serial dilution of TG693 in DMSO, followed by a final dilution in kinase assay
buffer.

o Prepare a solution of ATP in kinase assay buffer.

o Assay Reaction:

[e]

To the wells of a 384-well plate, add 1 pL of the TG693 dilution (or DMSO for control).

o

Add 2 pL of the diluted CLK1 enzyme.

[¢]

Add 2 pL of the substrate/ATP mixture.

[¢]

Incubate the plate at room temperature for 60 minutes.

e Detection:

o

Add 5 pL of ADP-Glo™ Reagent to each well.

[¢]

Incubate at room temperature for 40 minutes.

[e]

Add 10 pL of Kinase Detection Reagent to each well.

[e]

Incubate at room temperature for 30 minutes.

o

Measure the luminescence using a plate reader.
o Data Analysis:

o Calculate the percentage of inhibition for each TG693 concentration relative to the DMSO
control.

o Plot the percentage of inhibition against the logarithm of the TG693 concentration and fit
the data to a dose-response curve to determine the IC50 value.

Cellular Exon Skipping Assay

This protocol outlines the procedure for assessing the ability of TG693 to induce exon skipping
in patient-derived cells.
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Materials:
o DMD patient-derived myoblasts or fibroblasts with a relevant mutation
o Cell culture medium and supplements
e TG693
o RNA extraction kit (e.g., TRIzol)
e Reverse transcription kit
o PCR primers flanking the target exon
o Taqg DNA polymerase
e Agarose gel electrophoresis system
Procedure:
e Cell Culture and Treatment:
o Culture the patient-derived cells under standard conditions.

o Treat the cells with varying concentrations of TG693 for 24-48 hours. Include a vehicle-
treated control.

* RNA Extraction and Reverse Transcription:
o Harvest the cells and extract total RNA using a suitable RNA extraction Kkit.
o Perform reverse transcription on the extracted RNA to generate cDNA.

o PCR Amplification:
o Set up a PCR reaction using primers that flank the exon of interest.

o Perform PCR amplification.
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e Analysis:

o Analyze the PCR products by agarose gel electrophoresis. The presence of a smaller
band in the TG693-treated samples compared to the control indicates exon skipping.

o For quantitative analysis, use quantitative real-time PCR (gRT-PCR) with primers and
probes specific for the skipped and un-skipped transcripts.

In Vivo Assessment in mdx Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of TG693 in the
mdx mouse model of DMD.

Materials:

mdx mice

TG693

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

Gavage needles

Tissue collection tools

Reagents for RNA and protein extraction
Procedure:
e Animal Dosing:

o Administer TG693 orally to mdx mice at a predetermined dose and frequency. A typical
starting point could be 30 mg/kg daily.

o Include a control group receiving the vehicle only.

e Tissue Collection:
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o After the treatment period, euthanize the mice and collect relevant tissues, such as
skeletal muscle (e.g., tibialis anterior, gastrocnemius) and heart.

e Analysis of Exon Skipping:

o Extract RNA from the collected tissues and perform RT-PCR or gRT-PCR as described in
the cellular exon skipping assay to assess the level of dystrophin exon skipping.

e Analysis of Protein Expression:

o Extract protein from the tissues and perform Western blotting to detect the expression of
the restored, truncated dystrophin protein.

Western Blot for SR Protein Phosphorylation

This protocol details the method for analyzing the phosphorylation status of SR proteins
following TG693 treatment.

Materials:

o Cell lysates from TG693-treated and control cells

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibody against pan-phospho-SR proteins (e.g., mAb104)

e Primary antibodies against specific SR proteins (e.g., SRSF4, SRSF6)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:
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o Sample Preparation and Gel Electrophoresis:

o Lyse cells in a buffer containing phosphatase inhibitors.

o Separate the protein lysates by SDS-PAGE.
e Protein Transfer:

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Blocking and Antibody Incubation:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

[¢]

[¢]

Incubate the membrane with the primary antibody (e.g., anti-pan-phospho-SR) overnight
at 4°C.

Wash the membrane with TBST.

[¢]

[e]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
e Detection:
o Wash the membrane with TBST.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

e Analysis:

o Compare the intensity of the phosphorylated SR protein bands between the TG693-
treated and control samples.

Visualizations

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

TG693

Phosphorylation

Spliceosome Assembly

l

Alternative Splicing Modulation

i

| Mutated Exon Skipping—\
| (e.g., Dystrophin Exon 31y’

| B i~ i A Al e

Click to download full resolution via product page

Caption: TG693 inhibits CLK1, leading to altered SR protein phosphorylation and modulation of
alternative splicing.
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Caption: Workflow for assessing TG693-induced exon skipping in vitro and in vivo.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Cellular Targets of
TG693]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611319#investigating-the-cellular-targets-of-tg693]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b611319?utm_src=pdf-body-img
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.benchchem.com/product/b611319#investigating-the-cellular-targets-of-tg693
https://www.benchchem.com/product/b611319#investigating-the-cellular-targets-of-tg693
https://www.benchchem.com/product/b611319#investigating-the-cellular-targets-of-tg693
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611319?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

